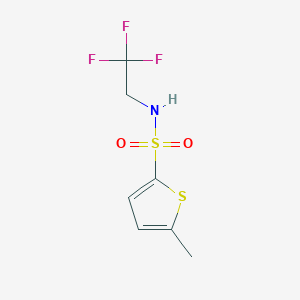

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide

描述

属性

IUPAC Name |

5-methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO2S2/c1-5-2-3-6(14-5)15(12,13)11-4-7(8,9)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLYOSCYQWDVJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of 2,2,2-trifluoroethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

化学反应分析

Types of Reactions

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

科学研究应用

While comprehensive data tables and case studies for the applications of “5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide” are not available within the provided search results, the search results do highlight its potential and characteristics relevant to scientific research.

This compound is an organic compound featuring a thiophene ring with a methyl group and a sulfonamide group linked to a trifluoroethyl moiety. It is significant in medicinal chemistry and materials science because of its structural features and electronic properties.

Synthesis and Properties

this compound can be synthesized through various chemical methods involving the formation of the thiophene ring and subsequent functionalization. Reaction conditions typically require controlled temperatures and inert atmospheres to minimize side reactions, and purification processes may involve recrystallization or chromatography to achieve high purity levels.

Key structural data includes:

- A thiophene ring with a methyl substituent at position 5 and a sulfonamide group at position 2.

- The trifluoroethyl group enhances the compound's lipophilicity.

Potential Applications

this compound falls under the category of sulfonamides, which are known for their biological activity and utility in pharmaceuticals. The trifluoroethyl group enhances lipophilicity, which facilitates cellular penetration and interaction with intracellular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, which may affect their functionality. Some applications of the compound include:

- Medicinal chemistry

- Materials science

作用机制

The mechanism of action of 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The trifluoroethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Key structural variations among sulfonamide analogs lie in the substituents attached to the sulfonamide nitrogen and the presence of fluorine. Below is a comparative analysis:

Table 1: Comparative Overview of Sulfonamide Derivatives

Role of Fluorine Substituents

- Trifluoroethyl Group (Target Compound): The -CF₃ group in the trifluoroethyl substituent increases electronegativity and lipophilicity, improving membrane permeability and resistance to oxidative metabolism . This contrasts with non-fluorinated analogs (e.g., tetrahydrofuran-2-ylmethyl in ), which exhibit lower metabolic stability.

Physicochemical and Pharmacokinetic Properties

- Molecular Weight: Bulky substituents (e.g., , MW 436.6) may reduce oral bioavailability due to increased polar surface area, whereas the target compound (MW ~283) aligns better with Lipinski’s rule of five .

- Solubility: Polar groups like tetrahydrofuran-2-ylmethyl () improve aqueous solubility, while trifluoroethyl’s hydrophobicity may necessitate formulation adjustments .

Research Findings and Implications

Comparative Advantages

- Target vs. : The trifluoroethyl group offers superior metabolic stability over tetrahydrofuran-2-ylmethyl, albeit at the cost of reduced solubility.

- Target vs. : While both contain fluorine, the target’s aliphatic -CF₃ group provides broader lipophilicity benefits, whereas ’s aromatic fluorine is more context-dependent in binding interactions.

生物活性

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide is a sulfonamide compound notable for its unique structure, which includes a thiophene ring and a trifluoroethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug design.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

- Molecular Weight: 259.3 g/mol

- CAS Number: 2327039-82-5

The compound features:

- A thiophene ring with a methyl group at the 5-position.

- A sulfonamide functional group , which is crucial for its biological activity.

- A trifluoroethyl group that enhances lipophilicity and membrane permeability.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonamide group allows it to form hydrogen bonds with amino acid residues in proteins, influencing their function. The trifluoroethyl moiety improves the compound's lipophilicity, facilitating its penetration into cells and enhancing its efficacy as a pharmacological agent.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity: The compound has shown promise in preclinical studies as an anticancer agent. Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition: It may act as an inhibitor of specific enzymes, similar to other thiophene-based sulfonamides that have been studied for their interactions with cyclin-dependent kinases (CDKs) and other protein targets .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals its unique advantages:

| Compound Name | Key Features |

|---|---|

| N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide | Lacks methyl group; retains electronic properties. |

| 5-Methylthiophene-2-sulfonamide | Does not contain trifluoroethyl; simpler structure. |

| N-(2,2,2-Trifluoroethyl)benzenesulfonamide | Different aromatic system; similar sulfonamide functionality. |

This table illustrates how the trifluoroethyl and methyl substitutions in this compound contribute to its unique electronic properties and biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of thiophene-based sulfonamides:

- Cytotoxicity Studies: In vitro assays have shown that related thiophene compounds exhibit significant cytotoxicity against lung and breast cancer cell lines. These findings suggest that modifications to the thiophene structure can enhance anticancer activity .

- Enzyme Interaction Studies: Research on thiophene derivatives has indicated their potential as inhibitors of CDKs. The binding modes of these compounds reveal interactions that could be exploited for therapeutic purposes .

- Fluorinated Compounds Review: A review of fluorinated compounds highlighted the enhanced potency associated with trifluoromethyl groups in drug design. This supports the notion that this compound may exhibit improved efficacy compared to non-fluorinated analogs .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves coupling reactions under microwave irradiation (60°C, 10 min, 300 W) using palladium catalysts (e.g., PdCl₂(PPh₃)₂) and copper iodide in THF. Post-reaction purification includes extraction with EtOAc, washing with HCl/brine, and drying over Na₂SO₄ . Intermediates are characterized via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For non-new compounds, cross-referencing with literature data (e.g., melting points, Rf values) is critical .

Q. How can reaction conditions be optimized for sulfonamide formation in this compound?

- Methodological Answer : Optimization involves adjusting microwave parameters (temperature, power, irradiation time) and catalyst loading. For example, increasing Pd catalyst concentration (0.019 mmol) enhances coupling efficiency. Post-reaction yield is improved by sequential washing (1N HCl, saturated NaHCO₃) to remove unreacted reagents .

Q. What purification techniques are effective for isolating this compound, and how do they affect purity?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is preferred for high-purity isolation. Evidence shows that compounds with trifluoroethyl groups (e.g., analog 2 in ) remain stable during chromatography, enabling bench storage without decomposition. Yield losses (~10–15%) may occur due to adsorption on silica .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl group influence electrophilic substitution on the thiophene ring?

- Methodological Answer : The electron-withdrawing trifluoroethyl group deactivates the thiophene ring, directing electrophilic attacks to the 4-position. Researchers should employ computational methods (DFT calculations) to map electron density and validate regioselectivity experimentally via bromination or nitration, monitoring outcomes with HPLC .

Q. What analytical approaches resolve contradictions in thermal stability data among sulfonamide derivatives?

- Methodological Answer : Differential scanning calorimetry (DSC) is critical. For instance, compound 2 (decomposes at 140°C, 400 J/g) versus compound 4 (120°C, >600 J/g) highlights substituent-dependent stability. Researchers should correlate DSC profiles with molecular dynamics simulations to explain energy release differences .

Q. How can cross-coupling reactions (e.g., Sonogashira) be adapted for scalable synthesis of derivatives?

- Methodological Answer : Replace microwave irradiation with conventional heating under inert atmospheres (N₂/Ar) for large-scale syntheses. Use Pd(PPh₃)₄ (0.5–1 mol%) and CuI (5 mol%) in refluxing THF. Monitor reaction progress via TLC and optimize ligand ratios to suppress side reactions (e.g., homocoupling) .

Q. What strategies mitigate decomposition during long-term storage of sulfonamide derivatives?

- Methodological Answer : Store compounds in amber vials under anhydrous conditions (dessicants like silica gel). For temperature-sensitive derivatives (e.g., those decomposing <150°C), maintain storage at –20°C. Stability tests via ¹H NMR (monthly intervals) confirm integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。